CAL-B Enantioselectivity: Cyclopentane Substrate Shows 1.5-Fold Higher E Value Than Cyclohexane Analog
In lipase-catalyzed kinetic resolution, the trans-2-aminocyclopentanecarboxamide substrate exhibits enantioselectivity (E = 52) with Candida antarctica lipase B (CAL-B) using 2,2,2-trifluoroethyl butanoate as acyl donor, compared to E > 100 for the cis-cyclopentane substrate [1]. In contrast, the corresponding trans-2-aminocyclohexanecarboxamide yields E = 34 under identical conditions [1]. This 1.5-fold difference in E value is accompanied by a reversal of enantiopreference when Pseudomonas cepacia lipase (cis-cyclohexane substrate) or C. antarctica lipase A (cis-cyclopentane and cis-cyclohexane substrates) replaces CAL-B [2].
| Evidence Dimension | Lipase enantioselectivity (E value) for trans-β-aminoamide substrate |
|---|---|
| Target Compound Data | E = 52 (trans-2-aminocyclopentanecarboxamide with CAL-B); E > 100 (cis-2-aminocyclopentanecarboxamide with CAL-B) |
| Comparator Or Baseline | E = 34 (trans-2-aminocyclohexanecarboxamide with CAL-B); E = 54 (cis-2-aminocyclohexanecarboxamide with CAL-B) |
| Quantified Difference | trans-isomer: 1.5-fold higher E value (52 vs 34); cis-isomer: ≥1.85-fold higher E value (>100 vs 54) |
| Conditions | Candida antarctica lipase B (CAL-B), 2,2,2-trifluoroethyl butanoate acyl donor, tert-butyl methyl ether/tert-amyl alcohol solvent mixture, 25°C |
Why This Matters
Higher E value for the cyclopentane substrate enables more efficient preparative-scale enantiomeric resolution, directly reducing purification costs and improving chiral purity yield in manufacturing workflows.
- [1] Forró, E., Fülöp, F. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(7), 1129-1134. Table 1, Entries 1-4 (E value comparison). View Source
- [2] Forró, E., Fülöp, F. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(7), 1129-1134. Abstract (enantiopreference reversal observation). View Source
